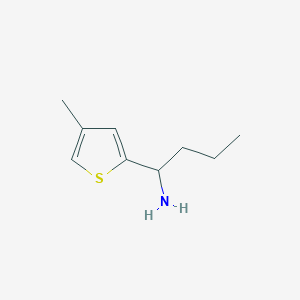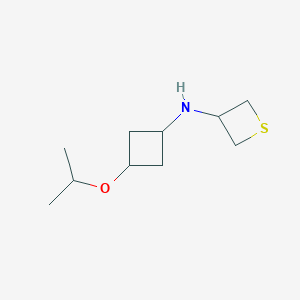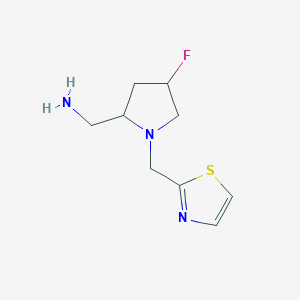
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is a compound that features a pyrrolidine ring substituted with a fluoro group and a thiazolylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluoro and thiazolylmethyl substituents. One common approach is to start with a pyrrolidine precursor and introduce the fluoro group via electrophilic fluorination. The thiazolylmethyl group can be introduced through a nucleophilic substitution reaction using a thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its biological activity.
Reduction: Reduction reactions can be used to modify the thiazole ring or the pyrrolidine ring.
Substitution: The fluoro group can be substituted with other functional groups to explore structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .
科学的研究の応用
Chemistry
In chemistry, (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications .
Biology
Biologically, this compound is studied for its interactions with enzymes and receptors. It can serve as a lead compound in the development of enzyme inhibitors or receptor agonists/antagonists .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases .
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
作用機序
The mechanism of action of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and thiazolylmethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
類似化合物との比較
Similar Compounds
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (4-Fluoro-1-(thiazol-2-ylmethyl)pyrrolidin-2-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic avenues and developing novel drugs .
特性
分子式 |
C9H14FN3S |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
[4-fluoro-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H14FN3S/c10-7-3-8(4-11)13(5-7)6-9-12-1-2-14-9/h1-2,7-8H,3-6,11H2 |
InChIキー |
CIMFTRHSKXRLOO-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1CN)CC2=NC=CS2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


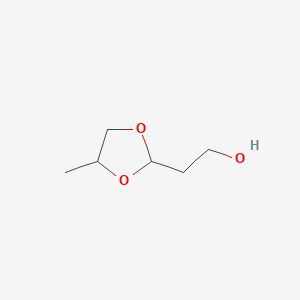
![3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
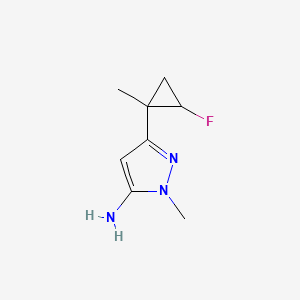
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B13344521.png)
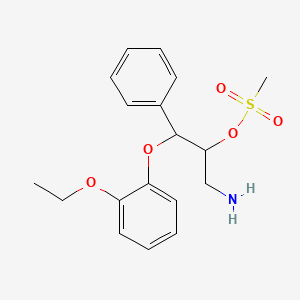
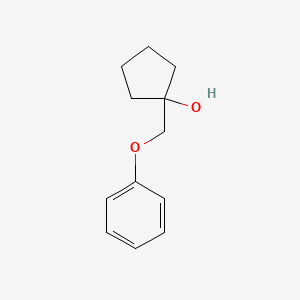
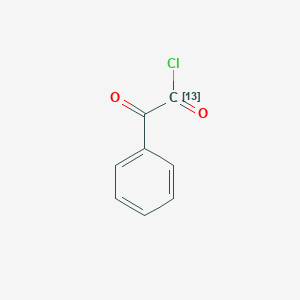
![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)

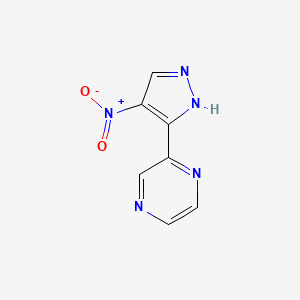
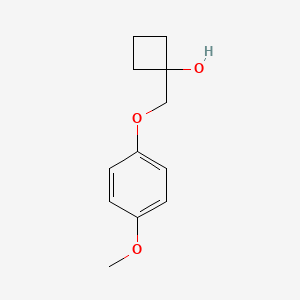
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
